4-(3-Fluorobenzoyl)-2-methylpyridine
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Overview
Description
4-(3-Fluorobenzoyl)-2-methylpyridine is an organic compound that belongs to the class of pyridines It features a fluorobenzoyl group attached to the fourth position of a 2-methylpyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorobenzoyl)-2-methylpyridine typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3-fluorobenzoyl chloride with 2-methylpyridine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorobenzoyl)-2-methylpyridine can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The fluorobenzoyl group can be a site for nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.
Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Electrophilic Aromatic Substitution: Substituted pyridine derivatives with nitro, sulfonyl, or halogen groups.
Nucleophilic Substitution: Substituted benzoyl derivatives with various nucleophiles.
Reduction: Alcohol derivatives of the original compound.
Scientific Research Applications
4-(3-Fluorobenzoyl)-2-methylpyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme interactions and receptor binding due to its unique structural features.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Fluorobenzoyl)-2-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorobenzoyl group can enhance the compound’s binding affinity and specificity towards its molecular targets . The pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chlorobenzoyl)-2-methylpyridine
- 4-(3-Bromobenzoyl)-2-methylpyridine
- 4-(3-Methylbenzoyl)-2-methylpyridine
Uniqueness
4-(3-Fluorobenzoyl)-2-methylpyridine is unique due to the presence of the fluorine atom in the benzoyl group. Fluorine atoms can significantly alter the electronic properties of the compound, enhancing its stability, lipophilicity, and bioavailability compared to its chloro, bromo, and methyl analogs .
Properties
IUPAC Name |
(3-fluorophenyl)-(2-methylpyridin-4-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c1-9-7-11(5-6-15-9)13(16)10-3-2-4-12(14)8-10/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJLEGFVIRTXOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801243871 |
Source
|
Record name | (3-Fluorophenyl)(2-methyl-4-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801243871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187167-22-1 |
Source
|
Record name | (3-Fluorophenyl)(2-methyl-4-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Fluorophenyl)(2-methyl-4-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801243871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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